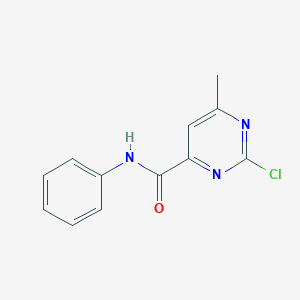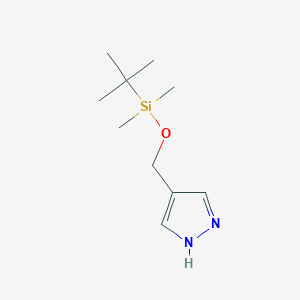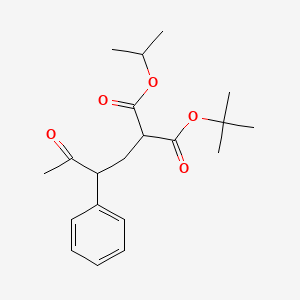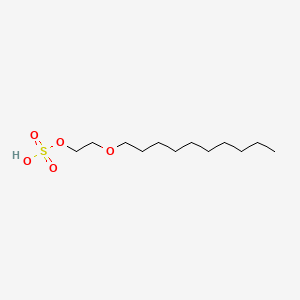
Ethanol, 2-(decyloxy)-, hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-(decyloxy)-, hydrogen sulfate is an organic compound with the molecular formula C12H26O5S. It is a sulfate ester derived from ethanol and decanol, featuring a decyloxy group attached to the ethanol backbone, which is further sulfated. This compound is known for its surfactant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-(decyloxy)-, hydrogen sulfate typically involves the reaction of decanol with sulfur trioxide or chlorosulfonic acid to form the corresponding sulfate ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{C10H21OH} + \text{SO}_3 \rightarrow \text{C10H21OSO}_3H ]
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where decanol is reacted with sulfur trioxide gas. The reaction is typically conducted at elevated temperatures and pressures to maximize yield. The product is then purified through distillation or crystallization processes.
Analyse Des Réactions Chimiques
Types of Reactions: Ethanol, 2-(decyloxy)-, hydrogen sulfate undergoes various chemical reactions, including:
Hydrolysis: The sulfate ester can be hydrolyzed to produce decanol and sulfuric acid.
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Substitution: The sulfate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or aqueous bases.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed:
Hydrolysis: Decanol and sulfuric acid.
Oxidation: Decyl sulfonic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethanol, 2-(decyloxy)-, hydrogen sulfate has several applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in cell lysis buffers and other biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in detergents, emulsifiers, and other cleaning agents.
Mécanisme D'action
The mechanism of action of ethanol, 2-(decyloxy)-, hydrogen sulfate primarily involves its surfactant properties. The compound reduces surface tension, allowing it to interact with various molecular targets. In biological systems, it can disrupt cell membranes, leading to cell lysis. The sulfate group also facilitates interactions with proteins and other biomolecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Sodium dodecyl sulfate (SDS): Another sulfate ester with similar surfactant properties.
Decyl glucoside: A non-ionic surfactant derived from decanol and glucose.
Cetyltrimethylammonium bromide (CTAB): A cationic surfactant with similar applications.
Uniqueness: Ethanol, 2-(decyloxy)-, hydrogen sulfate is unique due to its specific combination of a decyloxy group and a sulfate ester, which imparts distinct surfactant properties. Its ability to interact with both hydrophobic and hydrophilic molecules makes it versatile for various applications.
Propriétés
Numéro CAS |
61894-66-4 |
|---|---|
Formule moléculaire |
C12H26O5S |
Poids moléculaire |
282.40 g/mol |
Nom IUPAC |
2-decoxyethyl hydrogen sulfate |
InChI |
InChI=1S/C12H26O5S/c1-2-3-4-5-6-7-8-9-10-16-11-12-17-18(13,14)15/h2-12H2,1H3,(H,13,14,15) |
Clé InChI |
BHVSIIXCNXDUOJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOCCOS(=O)(=O)O |
Numéros CAS associés |
65086-57-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


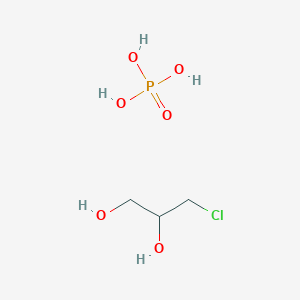
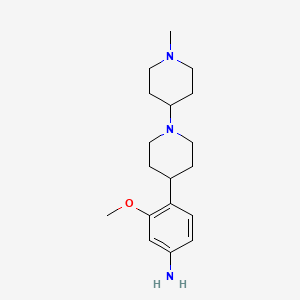
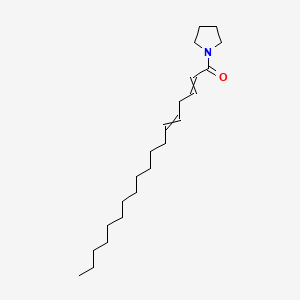
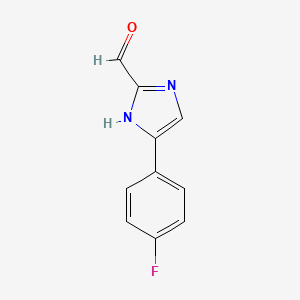
![4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol](/img/structure/B13978073.png)
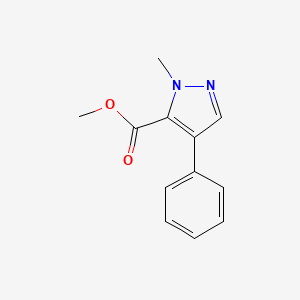
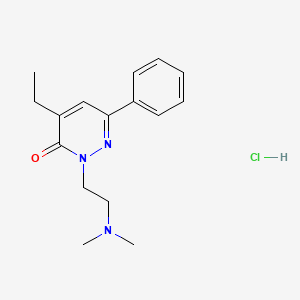
![2-(4-Morpholino-2-(pyrimidin-5-yl)thieno[2,3-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13978092.png)
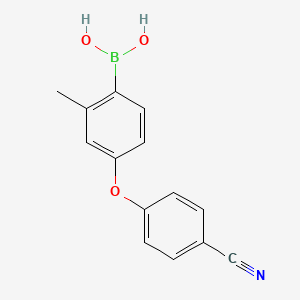
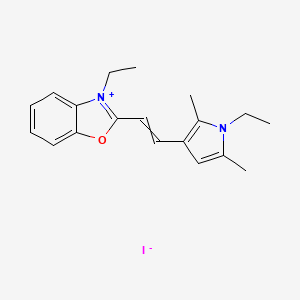
![{1-[2-(4-Methoxy-phenyl)-2-oxo-ethyl]-cyclopentyl}-acetic acid](/img/structure/B13978114.png)
